molecular formula C33H54O6 B033033 Trioctyl trimellitate CAS No. 89-04-3

Trioctyl trimellitate

Cat. No. B033033
CAS RN: 89-04-3
M. Wt: 546.8 g/mol
InChI Key: JNXDCMUUZNIWPQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of trioctyl trimellitate can be catalyzed by palygorskite-supported nano-sized SO4~(2-)/TiO2 solid superacid, with an esterification yield of 94.15% under specific conditions. This process involves the reaction of trimellitic anhydride with 2-ethylhexyl alcohol, with the molar ratio of trimellitic anhydride to 2-ethylhexyl alcohol being crucial for the yield (Ma Hong-bin, 2011).

Molecular Structure Analysis

While specific studies on the molecular structure analysis of trioctyl trimellitate were not identified in the search, the process often involves spectroscopic techniques such as FTIR and NMR to elucidate the structure of the synthesized compounds. These techniques provide detailed information on the molecular bonds and functional groups present in TOTM.

Chemical Reactions and Properties

TOTM undergoes various chemical reactions due to its ester functional groups. It can participate in hydrolysis under acidic or basic conditions, leading to the production of trimellitic acid and octanol. These reactions are crucial for understanding the stability and degradation pathways of TOTM in different environments.

Physical Properties Analysis

TOTM is characterized by its low volatility and excellent thermal stability, making it suitable for use in applications subjected to high temperatures. It also possesses a high molecular weight, contributing to its low migration rates from materials into which it is incorporated.

Chemical Properties Analysis

The chemical properties of TOTM, including its reactivity with other chemicals and stability under various conditions, are influenced by its ester groups. It is resistant to hydrolysis and oxidation, which contributes to its durability in products that require a long service life.

Scientific Research Applications

Synthesis and Catalytic Applications

TOTM is synthesized through esterification processes, with research highlighting the efficiency of specific catalysts. For instance, palygorskite-supported TiO2, modified by H2SO4 to obtain a solid super acid, has been shown to catalyze the synthesis of TOTM effectively, achieving high esterification yields under optimized conditions (Ma Hong-bin, 2011).

Use as a Plasticizer

TOTM is widely recognized for its role as a plasticizer, offering alternatives to traditional phthalates in PVC and other polymers. It has been compared with other esters of tricarboxylic acids, analyzing its physicochemical and thermo-oxidative properties to assess its suitability for various applications, including as a component in lubricating materials (E. Ivleva et al., 2017).

Environmental and Health Safety

The search for biologically inert plasticizers due to concerns over DEHP's toxicity has led to an interest in TOTM. Studies indicate that TOTM does not activate peroxisome proliferator-activated receptors (PPARs), suggesting a safer profile compared to DEHP (N. Kambia et al., 2008). Moreover, its leachability from medical devices, such as hemodialysis tubing, has been examined, with findings suggesting TOTM could be a superior alternative to DEHP due to its potential lower leachability (K. Kambia et al., 2001).

Membrane Technology

Recent advancements have explored the use of TOTM in creating porous membranes through thermally induced phase separation. TOTM's high boiling point and low vapor pressure make it an environmentally friendly diluent for manufacturing hydrophobic membranes with excellent performance in vacuum membrane distillation, highlighting its potential in water treatment applications (Gengci Liu et al., 2020).

Exposure and Risk Assessment

The widespread use of non-phthalate plasticizers, including TOTM, in consumer products necessitates understanding their environmental occurrence and human exposure risks. Studies on house dust from Guangzhou have detected TOTM, among others, assessing the exposure risk and finding that, despite the presence of these plasticizers, the estimated daily intake for adults and children via dust ingestion remains within acceptable risk ranges (Xiaotu Liu et al., 2021).

Safety And Hazards

Trioctyl trimellitate is combustible and its vapors are heavier than air and may spread along floors. It forms explosive mixtures with air on intense heating . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water .

Future Directions

Trioctyl trimellitate can be used to plasticize PVC to form a nanocomposite with multi-walled carbon nanotube which can be potentially used for anti-static applications . It is also used in the cosmetic industry and its safety has been assessed in various studies .

properties

IUPAC Name

trioctyl benzene-1,2,4-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H54O6/c1-4-7-10-13-16-19-24-37-31(34)28-22-23-29(32(35)38-25-20-17-14-11-8-5-2)30(27-28)33(36)39-26-21-18-15-12-9-6-3/h22-23,27H,4-21,24-26H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXDCMUUZNIWPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCCC)C(=O)OCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H54O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047533
Record name Tri-n-octyl trimellitate
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Molecular Weight

546.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,2,4-Benzenetricarboxylic acid, 1,2,4-trioctyl ester
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Product Name

Trioctyl benzene-1,2,4-tricarboxylate

CAS RN

89-04-3
Record name Tri-n-octyl trimellitate
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Record name Tri-n-octyl trimellitate
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Record name 1,2,4-Benzenetricarboxylic acid, 1,2,4-trioctyl ester
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Record name Tri-n-octyl trimellitate
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Record name Trioctyl benzene-1,2,4-tricarboxylate
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Record name TRI-N-OCTYL TRIMELLITATE
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Record name TRI-N-OCTYL TRIMELLITATE
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